3-Hydroxypropanoyl chloride
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Overview
Description
3-Hydroxypropanoyl chloride is an organic compound with the molecular formula C3H5ClO2. It is a derivative of propanoic acid, where the hydroxyl group is attached to the third carbon atom, and the carboxyl group is converted to an acyl chloride. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis.
Scientific Research Applications
3-Hydroxypropanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biochemistry: It is used in the modification of biomolecules, such as the acylation of proteins and peptides.
Medicinal Chemistry: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.
Future Directions
3-Hydroxypropanoyl Chloride is used in the production of poly(3-hydroxypropionate), a biodegradable plastic . This plastic is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly(3-hydroxypropionate), and the use of a Malonyl-CoA biosensor increases its yield .
Mechanism of Action
Target of Action
3-Hydroxypropanoyl chloride is a common chemical reagent used in organic synthesis . It’s often used as a building block in the synthesis of more complex molecules, rather than having a specific biological target.
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For instance, it’s used in the synthesis of TNF-α inhibitors , which are drugs that suppress the physiological response to tumor necrosis factor (TNF), which is part of the body’s inflammatory response.
Biochemical Analysis
Biochemical Properties
3-Hydroxypropanoyl chloride is involved in various biochemical reactions. It is a key intermediate in the synthesis of 3-hydroxypropionic acid (3-HP), a valuable platform chemical
Cellular Effects
It is known that its derivative, 3-Hydroxypropionic acid, can be produced by genetically engineered strains of bacteria like Methylobacterium extorquens and Escherichia coli , suggesting that it may have some influence on cellular metabolism in these organisms.
Metabolic Pathways
This compound is involved in the synthesis of 3-Hydroxypropionic acid, a process that involves several metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypropanoyl chloride can be synthesized through several methods:
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Direct Chlorination: : One common method involves the direct chlorination of 3-hydroxypropanoic acid using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reaction: [ \text{HOCH2CH2COOH} + \text{SOCl2} \rightarrow \text{HOCH2CH2COCl} + \text{SO2} + \text{HCl} ]
Conditions: Anhydrous, reflux, inert atmosphere (e.g., nitrogen or argon).
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Indirect Methods: : Another approach involves the conversion of 3-hydroxypropanoic acid to its ester form, followed by chlorination.
Reaction: [ \text{HOCH2CH2COOH} \rightarrow \text{HOCH2CH2COOR} \rightarrow \text{HOCH2CH2COCl} ]
Conditions: Esterification followed by chlorination with thionyl chloride or oxalyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in specialized reactors designed to handle corrosive reagents and by-products like sulfur dioxide and hydrogen chloride.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropanoyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reaction with Alcohols: [ \text{HOCH2CH2COCl} + \text{R’OH} \rightarrow \text{HOCH2CH2COOR’} + \text{HCl} ]
Reaction with Amines: [ \text{HOCH2CH2COCl} + \text{R’NH2} \rightarrow \text{HOCH2CH2CONHR’} + \text{HCl} ]
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Oxidation: : The hydroxyl group can be oxidized to form 3-oxopropanoyl chloride.
Reaction: [ \text{HOCH2CH2COCl} + \text{[O]} \rightarrow \text{OCH2CH2COCl} ]
Conditions: Oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
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Reduction: : The acyl chloride group can be reduced to form 3-hydroxypropanol.
Reaction: [ \text{HOCH2CH2COCl} + \text{[H]} \rightarrow \text{HOCH2CH2CH2OH} ]
Conditions: Reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination.
Oxalyl Chloride ((COCl)2): Alternative chlorinating agent.
Pyridinium Chlorochromate (PCC): Oxidizing agent.
Lithium Aluminum Hydride (LiAlH4): Reducing agent.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
3-Oxopropanoyl Chloride: Formed by oxidation.
3-Hydroxypropanol: Formed by reduction.
Comparison with Similar Compounds
3-Hydroxypropanoyl chloride can be compared with other similar compounds, such as:
3-Hydroxypropanoic Acid: The parent compound with a carboxyl group instead of an acyl chloride group.
3-Oxopropanoyl Chloride: The oxidized form of this compound.
3-Hydroxypropanal: The aldehyde form of the compound.
3-Hydroxypropanol: The reduced form of the compound.
Uniqueness
The uniqueness of this compound lies in its dual functionality, possessing both a hydroxyl group and an acyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-hydroxypropanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWUKFHZLWXJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595491 |
Source
|
Record name | 3-Hydroxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109608-73-3 |
Source
|
Record name | 3-Hydroxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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